molecular formula C23H19FN2O2 B2704222 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide CAS No. 371220-93-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Cat. No.: B2704222
CAS No.: 371220-93-8
M. Wt: 374.415
InChI Key: FEBXWFSPRPHJHP-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide (CAS 371220-93-8) is a synthetic organic compound with a molecular formula of C₂₃H₁₉FN₂O₂ and a molecular weight of 374.41 g/mol . This benzamide derivative is built on a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal and agricultural chemistry. The compound is offered with a purity of 90% and higher for research applications . This compound belongs to a class of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-carboxamide derivatives that have been designed and synthesized using the linking active substructures method . Scientific literature indicates that this structural class exhibits significant fungicidal activity. In vitro bioassays have demonstrated that closely related analogues show excellent efficacy against key phytopathogenic fungi, in some cases surpassing the activity of commercial fungicides . The specific substitution pattern on the benzamide and tetrahydroquinoline rings plays a critical role in its biological activity, making this compound a valuable template for structure-activity relationship (SAR) studies in agrochemical research . This compound is intended for non-human research purposes only. It is not designed for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-19-10-8-16(9-11-19)22(27)25-20-12-13-21-18(15-20)7-4-14-26(21)23(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBXWFSPRPHJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzoyl group is then introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the fluorobenzamide moiety is attached through an amide coupling reaction, using 4-fluorobenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms could enhance reproducibility and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted tetrahydroquinoline.

    Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as a potential drug candidate. Research has indicated that derivatives of tetrahydroquinoline compounds can act as effective inhibitors of various enzymes related to neurodegenerative diseases and other conditions.

Enzyme Inhibition

Studies have shown that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide can inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. These enzymes are crucial in the metabolism of neurotransmitters and their inhibition is associated with antidepressant effects. For instance, compounds similar to this compound have demonstrated promising results in reducing immobility time in forced swim tests, a common assay for antidepressant activity .

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

Neurodegenerative Diseases

Given its ability to inhibit MAO and ChE, this compound is being investigated for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual inhibition mechanism may provide a synergistic effect in managing symptoms related to these conditions.

Antimicrobial Activity

Preliminary studies have indicated that tetrahydroquinoline derivatives possess antimicrobial properties. Compounds structurally related to this compound have shown activity against various bacterial strains and fungi . This suggests potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of tetrahydroquinoline derivatives:

StudyFindings
Synthesis and Biological EvaluationA series of tetrahydroquinoline derivatives were synthesized and tested for MAO inhibition. Certain compounds exhibited significant antidepressant-like effects in animal models.
Antimicrobial StudiesResearch demonstrated that certain derivatives showed notable antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa.
Enzyme Activity AssaysEvaluation of enzyme inhibition revealed that specific compounds effectively inhibited both MAO-A and MAO-B isoforms.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and fluorobenzamide moieties can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydroquinoline ring may also play a role in stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Tetrahydroquinoline Derivatives

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and pharmacological properties:

Table 1. Structural Comparison of Tetrahydroquinoline-Based Analogues

Compound Name Core Structure Key Substituents Functional Groups Reference
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide 1,2,3,4-Tetrahydroquinoline 1-benzoyl, 6-(4-fluorobenzamide) Benzamide, Fluorophenyl -
LY-344864 2,3,4,9-Tetrahydro-1H-carbazole 3R-dimethylamino, 6-(4-fluorobenzamide) Carbazole, Fluorophenyl
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide 1,2,3,4-Tetrahydroquinoline 1-methyl, 6-(2-morpholinoethyl), 4-(trifluoromethyl)benzamide Trifluoromethyl, Morpholine
N-[4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzyl]-4-fluorobenzamide Benzyl-triazolinone 4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzyl, 4-fluorobenzamide Triazolinone, Fluorophenyl
Key Differences and Implications

The triazolinone-containing analogue () replaces the tetrahydroquinoline with a heterocyclic scaffold, altering electronic properties and hydrogen-bonding capacity .

The 4-fluorobenzamide moiety (common to the target compound and LY-344864) enhances metabolic stability compared to the 4-(trifluoromethyl)benzamide group in , which increases lipophilicity and electron-withdrawing effects . The morpholinoethyl side chain in ’s compound improves aqueous solubility, a feature absent in the target molecule .

Synthetic Accessibility :

  • The synthesis of 4-fluorobenzamide derivatives (e.g., ) often involves coupling reactions between activated carboxylic acids and amines, suggesting analogous routes for the target compound .

Table 2. Functional Group Impact on Properties

Functional Group Role in Target Compound Role in Analogues
4-Fluorobenzamide Enhances metabolic stability Common in LY-344864 for receptor binding
Trifluoromethyl () Increases lipophilicity May reduce solubility but improve membrane permeation
Morpholine () Improves solubility Balances hydrophobicity of trifluoromethyl

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Preliminary studies indicate that this compound may exhibit significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with various receptors could influence physiological responses.
  • Antioxidant Activity : Similar compounds have shown promise in scavenging free radicals, which could contribute to their therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A notable finding is that this compound exhibited enhanced cytotoxicity in vitro when tested against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Antimicrobial Properties

Research into the antimicrobial activity of related compounds suggests that this compound may also exhibit antibacterial and antifungal effects. Studies have shown that similar benzamide derivatives can inhibit the growth of pathogenic bacteria and fungi .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was tested for its ability to induce apoptosis. The results showed a significant increase in apoptosis markers compared to untreated controls. The compound's mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated that the compound inhibited bacterial growth at low concentrations (MIC values), demonstrating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-Benzoyl-1,2,3,4-tetrahydroquinolineStructureAnticancer properties
BaxdrostatStructureInvestigated for hypertension
5-Bromo-N-(1-benzyl)-1H-pyrroleStructureAntimicrobial activity

These comparisons highlight how specific functional groups influence biological activity and therapeutic potential.

Q & A

Basic: What synthetic strategies are effective for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Scaffold Preparation : Start with the synthesis of the 1,2,3,4-tetrahydroquinoline ring system. This may involve cyclization of substituted anilines with appropriate ketones or aldehydes under acidic conditions.

Benzoylation : Introduce the benzoyl group at the 1-position of the tetrahydroquinoline via acylation using benzoyl chloride in the presence of a base (e.g., triethylamine).

4-Fluorobenzamide Coupling : Attach the 4-fluorobenzamide moiety at the 6-position using coupling reagents like EDCI/HOBt or DCC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Optimization : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) and 1H^1H/13C^{13}C-NMR for structural validation .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR (in DMSO-d6d_6 or CDCl3_3) to confirm substituent positions and regiochemistry. For example, the 4-fluorobenzamide proton signals appear as doublets near δ 7.8–8.0 ppm due to coupling with fluorine .
  • High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 389.2) and fragmentation patterns .

Basic: What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen for 5-HT1F_{1F} receptor affinity using radioligand displacement (e.g., 3H^3H-LY-344864 as a reference agonist). IC50_{50} values can be determined via competitive binding assays in transfected HEK293 cells .
  • Functional Assays : Measure cAMP inhibition or calcium flux in vitro to assess agonist/antagonist activity .
  • Cytotoxicity Profiling : Use MTT assays in human cell lines (e.g., HEK293, SH-SY5Y) to rule out nonspecific toxicity at concentrations ≤10 μM .

Advanced: How can crystallography resolve structural ambiguities in 4-fluorobenzamide derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: methanol/dichloromethane). Use SHELXT for structure solution and SHELXL for refinement. Mercury CSD 2.0 can visualize intermolecular interactions (e.g., hydrogen bonds between the benzamide carbonyl and fluorine atoms) .
  • Electron Density Maps : Analyze torsion angles and bond lengths to confirm the tetrahydroquinoline ring conformation and benzoyl group orientation. ORTEP-3 can generate thermal ellipsoid plots to assess positional disorder .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s neurotrophic activity?

Methodological Answer:

  • Key Modifications :
    • Tetrahydroquinoline Substitution : Replace the benzoyl group with acetyl or sulfonamide groups to evaluate steric effects on neuritogenesis (e.g., compare to Patent EP2157082B1 analogs) .
    • Fluorine Position : Synthesize 3-fluoro or 2-fluorobenzamide derivatives to assess positional effects on 5-HT1F_{1F} affinity .
  • In Vitro Neurite Outgrowth Assays : Use rat hippocampal neurons treated with NGF (20 ng/mL) and quantify neurite length via ImageJ. Compare results to LY-344864 as a positive control .

Advanced: How to resolve discrepancies in reported biological activities of structurally similar 4-fluorobenzamide derivatives?

Methodological Answer:

  • Comparative Pharmacological Profiling : Conduct parallel assays under standardized conditions (e.g., cell type, incubation time) to isolate structural determinants. For example, the tetrahydroquinoline scaffold may enhance blood-brain barrier penetration compared to carbazole-based analogs .
  • Molecular Dynamics Simulations : Use programs like GROMACS to model ligand-receptor interactions. Focus on hydrogen bonding (e.g., between the benzamide NH and 5-HT1F_{1F} residue Asp114) and hydrophobic packing .
  • Meta-Analysis : Cross-reference patent data (e.g., neuritogenesis in EP2157082B1 vs. 5-HT1F_{1F} agonism in ) to identify overlapping signaling pathways.

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